9-cis-Retinol Acetat-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

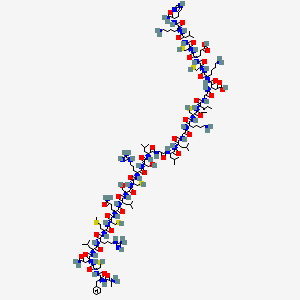

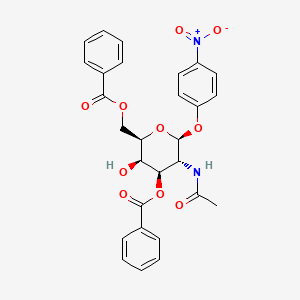

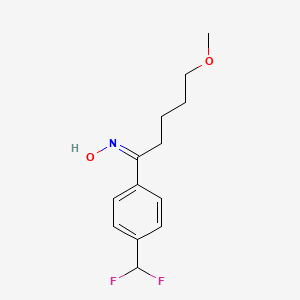

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is a complex organic compound characterized by multiple double bonds and deuterium atoms

Wissenschaftliche Forschungsanwendungen

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of 9-cis-Retinol Acetate-d5, also known as 9-cis,13-cis-Retinol 15-Acetate-d5, is the retinal pigment epithelium–specific 65-kDa protein (RPE65) . This protein plays a crucial role in the visual cycle, a biological process that allows the eye to convert light into electrical signals .

Mode of Action

9-cis-Retinol Acetate-d5 interacts with its target, RPE65, by serving as a prodrug. It is metabolized into 9-cis-retinal, an active metabolite, which binds to the protein opsins to initiate the process of phototransduction . This interaction results in the conversion of light energy into electrical signals, enabling vision .

Biochemical Pathways

The compound affects the retinoid (visual) cycle, a crucial biochemical pathway in vision. In this pathway, the isomerized chromophore, all-trans-retinal, is reduced to all-trans-retinol, transported to the retinal pigment epithelium (RPE), and converted to fatty acid all-trans-retinyl esters by lecithin/retinol acyltransferase (LRAT). The regeneration of 11-cis-retinal completes this cycle and is critical for maintaining vision .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinol Acetate-d5 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is administered orally and absorbed into the body. It is then metabolized into its active form, 9-cis-retinal . The compound’s bioavailability is influenced by the vehicle used for its delivery. For instance, soybean oil has been found to provide the highest plasma levels of the compound’s active metabolites .

Result of Action

The action of 9-cis-Retinol Acetate-d5 results in significant improvements in visual function. It has been observed to provide dose-dependent improvement in electroretinographic responses, indicating enhanced retinal function . Moreover, it has been found to preserve retinal morphology in mice lacking RPE65, suggesting its potential therapeutic benefits in certain forms of retinopathy .

Action Environment

The action of 9-cis-Retinol Acetate-d5 can be influenced by various environmental factors. For instance, the choice of vehicle for drug delivery can affect the absorption of the compound and consequently its efficacy . Furthermore, the compound’s stability and action may be influenced by factors such as the age of the subject, as suggested by studies showing improved retinal function in older mice following the administration of the compound .

Biochemische Analyse

Biochemical Properties

9-cis-Retinol Acetate-d5 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biochemical properties and active sites and reaction mechanisms of retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .

Cellular Effects

9-cis-Retinol Acetate-d5 has significant effects on various types of cells and cellular processes. It has been shown to block ex vivo apoptosis of peripheral blood lymphocytes and promotes the differentiation of Treg cells in the gut . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 9-cis-Retinol Acetate-d5 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst-substrate adduct, which eventually opens to produce the desired Z-isomer .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 9-cis-Retinol Acetate-d5 exhibits changes in its effects. Long-term administration of 9-cis-Retinyl Acetate, an artificial retinoid prodrug, was tested on changes in rod and cone visual functions in mice . This included information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 9-cis-Retinol Acetate-d5 vary with different dosages in animal models. In experiments, mice were treated with 9-cis-retinoids orally for 10 months without significant side effects .

Metabolic Pathways

9-cis-Retinol Acetate-d5 is involved in the metabolic pathways that include enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate involves several steps. The starting materials typically include deuterated cyclohexene derivatives and acetylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct configuration of double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maintain the integrity of the deuterium atoms and the desired stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2Z,4E)-hexa-2,4-dienoic acid: A compound with similar double bond configurations.

(2Z,4E)-5-[(1S)-3-(Butylsulfanyl)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid: Another compound with a similar cyclohexene structure.

Uniqueness

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying isotope effects and developing specialized applications.

Eigenschaften

IUPAC Name |

[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-/i3D3,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-UMZQUOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)